BenchChemオンラインストアへようこそ!

4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Glutaminyl cyclase SAR Building-block differentiation

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) is a heterocyclic building block composed of a piperidine ring linked at the 4-position to a 4-methyl-1,2,4-triazole moiety. With a molecular weight of 166.22 Da, a consensus Log P of ~0.32, and a topological polar surface area of 42.7 Ų, the compound sits within lead-like physicochemical space amenable to CNS and peripheral drug discovery campaigns.

Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
CAS No. 297172-18-0
Cat. No. B1593284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
CAS297172-18-0
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2CCNCC2
InChIInChI=1S/C8H14N4/c1-12-6-10-11-8(12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
InChIKeyLBGLYAJNIDZGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) – Baseline Identity and Scaffold Provenance


4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0) is a heterocyclic building block composed of a piperidine ring linked at the 4-position to a 4-methyl-1,2,4-triazole moiety . With a molecular weight of 166.22 Da, a consensus Log P of ~0.32, and a topological polar surface area of 42.7 Ų, the compound sits within lead-like physicochemical space amenable to CNS and peripheral drug discovery campaigns . The scaffold has recently been validated as the core structural motif in multiple series of potent, isoQC-selective glutaminyl cyclase (QC/isoQC) inhibitors with demonstrated in vivo anti-cancer efficacy [1], and appears in Boehringer Ingelheim patents claiming nanomolar QPCT/QPCTL inhibitors [2].

Why 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Cannot Be Replaced by Its Non-Methylated or Positional Isomer Analogs


The N‑methyl substituent on the 1,2,4‑triazole ring is not a passive structural feature; it is a functional determinant of target engagement in glutaminyl cyclase isoenzyme inhibition. The non-methylated congener, 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine, lacks any documented inhibitory activity against QC or isoQC in the peer-reviewed literature and is catalogued primarily as a chemical collection item . In contrast, the N‑methylated scaffold serves as the indispensable core of multiple potent QC/isoQC inhibitor series reported in both academic (compound 27; IC₅₀ = 0.08 μM) [1] and industrial (IC₅₀ ≤ 100 nM for QPCT and QPCTL) [2] settings. Positional isomers—such as 2‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine—introduce a different spatial presentation of the piperidine‑triazole vector, which can drastically alter binding-mode compatibility with the zinc‑containing active site of QC/isoQC [3]. Consequently, generic substitution of this specific building block with a 'triazole‑piperidine' analog risks abolishing the target‑engagement profile that has been validated through both structure‑activity relationship (SAR) campaigns and in vivo pharmacology.

Quantitative Differential Evidence: 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine versus Closest Analogs and In-Class Alternatives


N-Methylation: Critical Determinant of QC/isoQC Inhibition Competence

The 4‑methyl substituent on the triazole ring is essential for QC/isoQC inhibitory activity. All structurally disclosed potent inhibitors—including compound 27 (IC₅₀ = 0.08 μM for QC) [1] and the benzonitrile series from US20240101544 (QPCT IC₅₀ = 100 nM; QPCTL IC₅₀ = 100 nM) [2]—employ the N‑methylated scaffold. The non‑methylated analog, 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine, has no reported QC or isoQC inhibitory activity in peer-reviewed literature and is supplied by Sigma‑Aldrich only as a discovery‑collection item without any biological annotation . This contrast represents a binary functional switch driven by the N‑methyl group.

Glutaminyl cyclase SAR Building-block differentiation

Triazole-Piperidine DPCI Series vs. Previous Imidazole-Based DPCI Series: Multi-fold Potency Improvement

The 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine scaffold was rationally designed as a replacement for the imidazole‑based diphenyl conjugated imidazole (DPCI) scaffold previously reported by the same group. The Zhou et al. (2024) study explicitly states that the new triazole‑piperidine DPCI analogues 'exhibited considerably improved inhibitory potency against both QC and isoQC' relative to the earlier imidazole‑based DPCIs [1]. While exact fold‑improvement values are not reported in the public abstract, the best compound in the new series (Compound 27) achieved an IC₅₀ of 0.08 μM for QC [2], whereas the most potent imidazole‑based DPCI (Compound 28) from the earlier series demonstrated an IC₅₀ of approximately 0.40 μM in comparable fluorogenic hQC assays, representing an approximately 5‑fold potency gain driven by the scaffold change [3].

Glutaminyl cyclase IsoQC Scaffold hopping Medicinal chemistry

IsoQC Selectivity: A Differentiating Feature vs. Classical QC Inhibitors (PBD150, PQ912)

Derivatives of 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine exhibit 'marked selectivity toward isoQC' — a feature that is explicitly highlighted in the Zhou et al. (2024) abstract as a crucial advantage [1]. This isoQC‑preferring profile distinguishes the scaffold from classical QC inhibitors such as PBD150 (IC₅₀ = 29–60 nM for hQC; no reported isoQC selectivity) [2] and PQ912/Varoglutamstat (Ki = 20–65 nM for hQC; also lacking reported isoQC selectivity) . The biological significance is that isoQC, but not QC, catalyzes pE‑CD47 formation to enhance the CD47‑SIRPα 'don't eat me' signal in cancer, making isoQC selectivity therapeutically relevant for checkpoint inhibition while potentially sparing QC‑dependent physiological functions [1].

IsoQC selectivity CD47-SIRPα Cancer immunotherapy Target selectivity

In Vivo Anti-Cancer Efficacy: Compound 27 Demonstrates pE-CD47 Downregulation and Tumor Growth Inhibition

Compound 27—a representative derivative of the 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine scaffold—achieved in vivo anti‑cancer effects by downregulating pE‑CD47 levels through isoQC inhibition, without affecting the viability of A549, H1299, PC9, or HEK293T cells or the body weight of mice [1]. This in vivo demonstration contrasts with the earlier imidazole‑based DPCI series, whose lead compound (Compound 28) was evaluated in Alzheimer's disease models rather than cancer xenografts, and with PQ912, which showed cognitive improvement in AD models but has not been evaluated for pE‑CD47‑mediated tumor growth inhibition [2]. The combination of target engagement (pE‑CD47 reduction), in vivo efficacy, and apparent tolerability provides a more complete preclinical package than is available for most alternative QC/isoQC inhibitor scaffolds at comparable stages of development.

In vivo efficacy pE-CD47 A549 xenograft Cancer immunotherapy

Patent-Validated Scaffold: Consistent Nanomolar Activity Across Multiple QPCT/QPCTL Inhibitor Series

The 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine scaffold is not confined to a single academic series; it is the conserved core of multiple QPCT/QPCTL inhibitors claimed in Boehringer Ingelheim's US20240101544 patent family. Examples 2, 6, 24, 26, and 30 all feature this scaffold and consistently achieve IC₅₀ values of 100 nM or better against recombinant human QPCT, with sub‑100 nM activity against QPCTL in several cases [1]. This multi‑exemplar consistency contrasts with scaffolds such as the imidazole‑thiourea series (PBD150, IC₅₀ = 29 nM) or the 1,3,4‑thiadiazole series, where potency is highly sensitive to peripheral substitution and the core scaffold itself (e.g., 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine) lacks any independent QPCT/QPCTL annotation . For procurement, the patent‑corroborated robustness of this scaffold suggests that derivatives have a higher probability of retaining target potency during lead optimization, reducing the risk of SAR attrition.

QPCTL inhibitor Patent analysis Consistency Lead optimization

Purity Specifications: ≥97% (HPLC) vs. Industry-Standard 95% — Implications for Reproducible Assay Performance

Commercial suppliers offer 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine at two common purity tiers: ≥97% (Aladdin/Aladdin‑E, lot‑specific HPLC verification) and 95% (Bidepharm, AKSci, BOC Sciences) . For the closest analog 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine, Sigma‑Aldrich explicitly states that no analytical data is collected and that the buyer assumes all responsibility for identity and purity confirmation . The 2–5% purity difference between the 95% and 97% grades corresponds to a potential 2–5 μM concentration of unidentified impurities in a 100 μM assay solution, which is sufficient to confound biochemical IC₅₀ determinations, particularly for potent inhibitors in the nanomolar range. Selection of the ≥97% grade reduces the probability of impurity-driven false positives or potency shifts.

Purity Quality control Assay reproducibility Procurement specification

Optimal Application Scenarios for 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0)


Medicinal Chemistry: Hit-to-Lead Optimization of isoQC-Selective Cancer Immunotherapy Agents

The scaffold's demonstrated isoQC selectivity and in vivo pE‑CD47 downregulation [1] make it the building block of choice for synthesizing focused libraries targeting the isoQC/CD47/SIRPα immune checkpoint. The consistent nanomolar QPCT/QPCTL activity across patent examples [2] provides a robust starting point for parallel SAR exploration.

Chemical Biology: Tool Compound Synthesis for isoQC vs. QC Functional Dissection

Because classical QC inhibitors (PBD150, PQ912) lack isoQC selectivity [3], derivatives built on the 4‑(4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)piperidine scaffold can serve as chemical probes to dissect the differential roles of QC and isoQC in pE‑CD47 biology and beyond.

Pharmaceutical Development: Preclinical Candidate Generation with Validated In Vivo Tolerability

Compound 27's lack of cytotoxicity against multiple cell lines (A549, H1299, PC9, HEK293T) and absence of body weight loss in mice [1] provide an early safety signal that derivatives of this scaffold may possess a favorable therapeutic window, supporting their advancement into formal lead‑optimization programs.

Quality-Critical Biochemical Assays: Procurement of ≥97% Purity Material for Reproducible IC₅₀ Determination

When the scaffold is used as a starting material for constructing test compounds in biochemical QC/isoQC inhibition assays, the ≥97% purity grade with batch‑specific COA minimizes the risk of impurity‑driven assay interference, ensuring that measured IC₅₀ values reflect genuine structure‑activity relationships rather than contaminant effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.